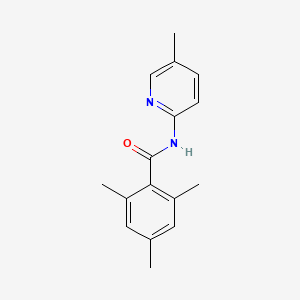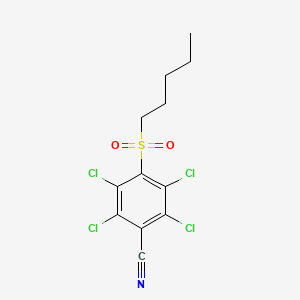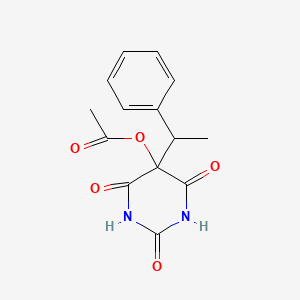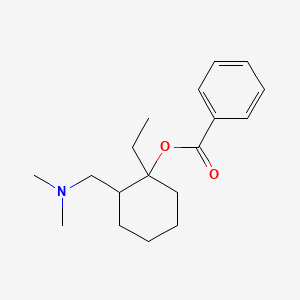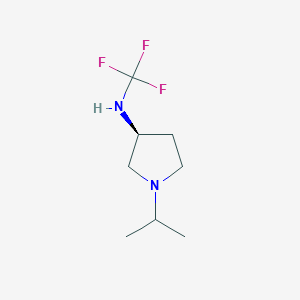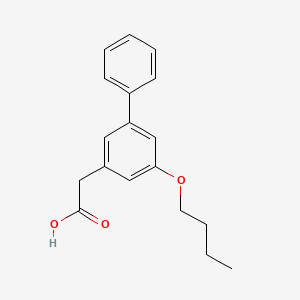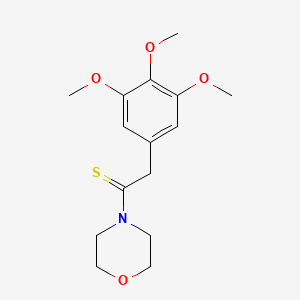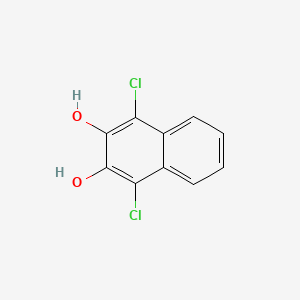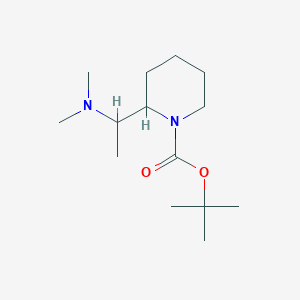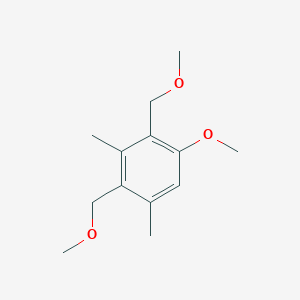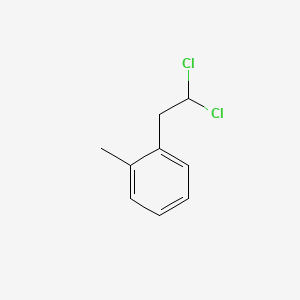
1-(2,2-Dichloroethyl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloroethylmethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of two chlorine atoms, an ethyl group, and a methyl group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions: Dichloroethylmethylbenzene can be synthesized through several methods. One common approach involves the chlorination of ethylmethylbenzene (also known as toluene) in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, dichloroethylmethylbenzene is produced using large-scale chlorination reactors. The process involves the continuous addition of chlorine gas to a solution of ethylmethylbenzene, with the reaction being monitored and controlled to achieve the desired product yield and purity. The final product is then purified through distillation and other separation techniques.
化学反应分析
Types of Reactions: Dichloroethylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert dichloroethylmethylbenzene to ethylmethylbenzene by removing the chlorine atoms.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nitration typically involves a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while sulfonation uses sulfur trioxide (SO3) or oleum.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethylmethylbenzene.
Substitution: Nitro or sulfonic acid derivatives.
科学研究应用
Dichloroethylmethylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in studies involving the effects of chlorinated aromatic compounds on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound in drug metabolism studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of dichloroethylmethylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in various biological effects, including enzyme inhibition, DNA damage, and oxidative stress.
相似化合物的比较
Dichloroethylmethylbenzene can be compared with other similar compounds, such as:
Dichloromethylbenzene: Similar in structure but with different substitution patterns.
Ethylbenzene: Lacks chlorine atoms, resulting in different chemical properties and reactivity.
Methylbenzene (Toluene): A simpler structure with only a methyl group attached to the benzene ring.
Uniqueness: Dichloroethylmethylbenzene’s unique combination of chlorine, ethyl, and methyl groups on the benzene ring gives it distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific industrial and research applications.
属性
CAS 编号 |
54789-14-9 |
|---|---|
分子式 |
C9H10Cl2 |
分子量 |
189.08 g/mol |
IUPAC 名称 |
1-(2,2-dichloroethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5,9H,6H2,1H3 |
InChI 键 |
YLNRSLPWFACRGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CC(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



